METHYL 4-{[(4-METHOXYANILINO)CARBONYL]AMINO}BENZOATE
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Overview
Description
Methyl 4-{[(4-methoxyanilino)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group attached to an aniline moiety, which is further linked to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(4-methoxyanilino)carbonyl]amino}benzoate typically involves the reaction of 4-methoxyaniline with methyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to reduce costs and improve the overall quality of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-methoxyanilino)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-{[(4-hydroxyanilino)carbonyl]amino}benzoate.
Reduction: Formation of 4-{[(4-methoxyanilino)methyl]amino}benzoate.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 4-{[(4-methoxyanilino)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-{[(4-methoxyanilino)carbonyl]amino}benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(phenoxycarbonyl)amino]benzoate
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Methyl 4-{[(4-methoxyanilino)carbonyl]amino}benzoate is unique due to its specific structural features, such as the methoxy group and the benzoate ester. These features confer distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C16H16N2O4 |
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Molecular Weight |
300.31 g/mol |
IUPAC Name |
methyl 4-[(4-methoxyphenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C16H16N2O4/c1-21-14-9-7-13(8-10-14)18-16(20)17-12-5-3-11(4-6-12)15(19)22-2/h3-10H,1-2H3,(H2,17,18,20) |
InChI Key |
FMONKRKYOKEDQX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)OC |
solubility |
1.4 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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